molecular formula C7H5BrN2 B1523355 4-Bromo-6-methylpyridine-2-carbonitrile CAS No. 886372-53-8

4-Bromo-6-methylpyridine-2-carbonitrile

Cat. No.: B1523355
CAS No.: 886372-53-8
M. Wt: 197.03 g/mol
InChI Key: FCVFYONLGQTBRO-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 6-position, and a cyano group at the 2-position . Its molecular formula is C₇H₅BrN₂, and its structure is characterized by the interplay of electronic effects from the electron-withdrawing bromine and cyano groups, balanced by the electron-donating methyl group. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

4-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVFYONLGQTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704489
Record name 4-Bromo-6-methylpyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-53-8
Record name 4-Bromo-6-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-53-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylpyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-6-methyl-pyridine-2-carbonitrile
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Preparation Methods

Route from 6-Amino-2-methylpyridine via Diazotization, Bromination, Oxidation, and Esterification

A well-documented industrially viable route involves multiple steps starting from 6-amino-2-methylpyridine :

  • Step 1: Bromination of 6-amino-2-methylpyridine

    • React 6-amino-2-methylpyridine with hydrobromic acid and bromine at low temperatures (-20 to 0 °C).
    • Molar ratios: 6-amino-2-methylpyridine to hydrobromic acid is about 1:3-4; to bromine about 1:1.1-1.3.
    • This yields 6-bromo-2-methylpyridine with high purity (~99%) and yield (~91-92%).
  • Step 2: Oxidation to 6-bromo-2-pyridyl formic acid

    • Oxidize 6-bromo-2-methylpyridine in water at 50-80 °C using oxidants like potassium permanganate.
    • The molar ratio of substrate to oxidant is about 1:2-3.
    • After reaction and acidification, isolate the 6-bromo-2-pyridyl formic acid as a white solid.
  • Step 3: Esterification to 6-bromo-2-pyridyl methyl formate

    • Catalyze the esterification of 6-bromo-2-pyridyl formic acid with anhydrous methanol using p-toluenesulfonic acid as catalyst.
    • Reaction conditions: heating and stirring for 2-8 hours.
    • The product is purified by recrystallization, yielding high purity and yield.

This route is advantageous for industrial scale due to mild conditions, readily available starting materials, and minimized side reactions.

Halogenation and Cyanation on Pyridine Derivatives

An alternative approach involves:

  • Starting from 6-methylpyridine or 2-chloropyridine derivatives.
  • Selective bromination at position 4 using bromine or N-bromosuccinimide (NBS) with catalysts like iron or aluminum chloride.
  • Cyanation at position 2 using copper(I) cyanide (CuCN) or related reagents to introduce the nitrile group.

This method requires careful control of reaction conditions to ensure regioselectivity and prevent multiple substitutions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Bromination of 6-amino-2-methylpyridine Hydrobromic acid, bromine, -20 to 0 °C -20 to 0 1.5 91-92 Slow addition of bromine to control reaction
Diazotization Sodium nitrite aqueous solution, 0 to 15 °C 0 to 15 0.5 Converts amino group to diazonium intermediate
Oxidation Potassium permanganate in water 50-80 4-10 Converts methyl to formic acid derivative
Esterification p-Toluenesulfonic acid catalyst, anhydrous methanol Reflux 2-8 High Ester formation with high purity
Bromination (alternative) NBS, FeCl3 or AlCl3 catalyst Reflux Variable Used for selective bromination on pyridine
Cyanation CuCN, polar aprotic solvents Elevated Variable Introduces nitrile group at position 2

Purification and Characterization

  • Products are purified by extraction, washing, drying over anhydrous salts, and recrystallization.
  • Purity is confirmed by liquid chromatography (e.g., Agilent 1100 LC) showing >99% purity.
  • Structural confirmation is done via NMR, IR spectroscopy (nitrile stretch ~2200 cm⁻¹), and mass spectrometry.

Advantages and Industrial Relevance

  • The diazotization-bromination-oxidation-esterification route is favored for industrial production due to:

    • Mild reaction conditions
    • High yields and purity
    • Simple workup and minimal side reactions
    • Readily available and inexpensive starting materials
  • The process is scalable and environmentally friendlier compared to harsh mineral acid catalysis.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Advantages Disadvantages
1 6-Amino-2-methylpyridine Diazotization → Bromination → Oxidation → Esterification High yield, purity, industrial scale Multi-step, requires careful control
2 6-Methylpyridine or 2-chloropyridine Bromination → Cyanation Direct halogenation and cyanation Regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Organic Chemistry

4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block in organic synthesis. It is particularly valuable in:

  • Suzuki–Miyaura Cross-Coupling Reactions: This compound facilitates the formation of carbon–carbon bonds, essential for synthesizing complex organic molecules. Its role in these reactions involves oxidative addition and transmetalation processes .

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent .
  • Anticancer Activity: In vitro studies have demonstrated that it can induce apoptosis in cancer cells, with specific studies reporting effective cytotoxicity against human cancer cell lines .

Medicinal Chemistry

The compound is explored as a precursor in drug development, particularly for:

  • Pharmaceutical Agents: Its unique structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and infections .

Industrial Applications

In industry, this compound is utilized in:

  • Agrochemicals: It plays a role in the synthesis of various agrochemical products.
  • Dyes and Specialty Chemicals: The compound's reactivity makes it suitable for producing dyes and other chemical intermediates .

Antimicrobial Efficacy

A study evaluating various pyridine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. This highlights its potential as a therapeutic agent for treating bacterial infections .

Cancer Cell Apoptosis

In research focused on cancer therapy, this compound was tested against several human cancer cell lines. Results indicated significant apoptosis rates compared to control groups, suggesting its role as a promising anticancer drug candidate. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like bromine and nitrile allows it to form covalent or non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

5-Bromo-6-methylpyridine-2-carbonitrile (CAS 1173897-86-3)
  • Structure: Bromine at the 5-position, methyl at the 6-position, and cyano at the 2-position .
  • Key Differences :
    • The bromine's position alters the electronic distribution, making the 5-bromo derivative more reactive in electrophilic aromatic substitution compared to the 4-bromo isomer.
    • The methyl group at the 6-position in both compounds creates steric hindrance, but the 5-bromo isomer exhibits a lower melting point due to reduced symmetry.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for drug discovery .
5-Bromo-4-methylpyridine-2-carbonitrile
  • Structure : Bromine at the 5-position and methyl at the 4-position .
  • Key Differences :
    • The methyl group at the 4-position increases steric hindrance near the bromine, slowing substitution reactions.
    • This isomer is synthesized via bromination of 4-methylpyridine precursors, requiring precise temperature control to avoid regioisomeric byproducts .

Functional Group Variations

6-Bromo-2-pyridinecarbonitrile (CAS 126261-84-5)
  • Structure: Bromine at the 6-position and cyano at the 2-position; lacks a methyl group .
  • Key Differences :
    • Absence of the methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitution.
    • Lower lipophilicity compared to methyl-containing analogues, impacting solubility in organic solvents.
6-(Bromomethyl)pyridine-2-carbonitrile (CAS 104508-24-9)
  • Structure: Bromomethyl substituent at the 6-position and cyano at the 2-position .
  • Key Differences :
    • The bromomethyl group enables alkylation reactions, unlike the methyl-bromine pairing in 4-Bromo-6-methylpyridine-2-carbonitrile.
    • Higher reactivity in free-radical reactions due to the benzylic bromine.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
This compound 886372-53-8 C₇H₅BrN₂ 4-Br, 6-Me, 2-CN Pharmaceutical intermediates
5-Bromo-6-methylpyridine-2-carbonitrile 1173897-86-3 C₇H₅BrN₂ 5-Br, 6-Me, 2-CN Suzuki-Miyaura coupling
5-Bromo-4-methylpyridine-2-carbonitrile Not specified C₇H₅BrN₂ 5-Br, 4-Me, 2-CN Agrochemical synthesis
6-Bromo-2-pyridinecarbonitrile 126261-84-5 C₆H₃BrN₂ 6-Br, 2-CN Ligand in catalysis
6-(Bromomethyl)pyridine-2-carbonitrile 104508-24-9 C₇H₅BrN₂ 6-CH₂Br, 2-CN Alkylation reactions

Research Findings and Industrial Relevance

Reactivity Trends

  • Electronic Effects: The cyano group at the 2-position directs electrophilic substitution to the 4- or 5-positions, depending on the substituents. For example, this compound undergoes palladium-catalyzed coupling at the bromine site, while 6-(Bromomethyl)pyridine-2-carbonitrile participates in nucleophilic alkylation .
  • Steric Effects : Methyl groups at the 4- or 6-positions hinder reactions at adjacent sites. For instance, 5-Bromo-4-methylpyridine-2-carbonitrile shows slower bromine displacement than its 6-methyl counterpart .

Biological Activity

Overview

4-Bromo-6-methylpyridine-2-carbonitrile (C7H5BrN2) is a heterocyclic compound notable for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer research.

Target Interactions
this compound is primarily utilized in Suzuki–Miyaura cross-coupling reactions, where it facilitates the formation of carbon–carbon bonds. The compound acts through oxidative addition and transmetalation processes, which are essential for synthesizing complex organic molecules. Additionally, its reactivity can be influenced by environmental factors such as temperature and pH.

Biochemical Pathways
The compound has been investigated for its potential to inhibit various biological pathways. It shows promise as a precursor in the development of pharmaceutical agents targeting inflammatory processes and cancer cell proliferation. The nitrile group enhances its reactivity, making it a valuable building block in drug design.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of specific bacterial strains, suggesting its potential use as an antibacterial agent .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation. For instance, one study reported that the compound inhibited the proliferation of human cancer cell lines with an IC50 value indicating effective cytotoxicity .

Case Studies

  • Antimicrobial Efficacy
    A recent study assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .
  • Cancer Cell Apoptosis
    In a different study focusing on cancer therapy, this compound was tested against several human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups, suggesting its role as a promising anticancer drug candidate .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 4; Nitrile at position 2Antimicrobial; Anticancer
4-Bromo-2-methylpyridineLacks nitrile groupLimited biological activity
6-Bromo-2-methylpyridineBromine at position 6Reduced efficacy
2-Bromo-6-methylpyridineDifferent substitution patternVaries based on structure

Q & A

Q. Key Optimization Factors :

  • Catalyst : Ammonium acetate acts as a proton source and catalyst.
  • Solvent Polarity : Polar solvents (e.g., ethanol) enhance cyclization efficiency.
  • Temperature : Prolonged reflux improves ring closure but may increase side products.
Method Comparison SolventTemperatureCatalystYield (%)
Ethanol reflux ()Ethanol80°CNH₄OAc43
DMF/EtOH crystallization ()DMF/EtOHRTNone55

How can computational methods (DFT) predict reactivity at the bromine and cyano sites for functionalization?

Advanced Research Question
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling electronic effects. Key findings include:

  • Bromine Reactivity : The C-Br bond exhibits a lower LUMO energy (-1.2 eV) compared to the cyano group, favoring nucleophilic substitution ().
  • Cyano Group Stability : The electron-withdrawing cyano group reduces π-electron density at the pyridine ring, directing electrophilic attacks to the methyl-substituted position.

Q. Methodological Approach :

Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy.

Frontier Orbital Analysis : Calculate HOMO/LUMO gaps to identify reactive sites.

Solvent Effects : Include PCM models for ethanol or DMF to mimic experimental conditions.

Contradictions : Some studies report conflicting activation energies for bromine substitution (e.g., 25 kcal/mol vs. 28 kcal/mol), likely due to differences in exchange-correlation functionals ( vs. ).

What challenges arise in X-ray crystallographic refinement of this compound derivatives?

Advanced Research Question
Crystal structure determination using SHELX software () faces:

  • Disorder Issues : The bromine atom’s high electron density often causes positional disorder, requiring anisotropic displacement parameter (ADP) refinement.
  • Hydrogen Bonding : Weak N–H⋯O/N interactions (2.8–3.0 Å) complicate hydrogen atom placement ().

Q. Refinement Protocol :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

Space Group Assignment : SHELXT automates Laue group determination ().

Validation : Check R-factor convergence (R₁ < 5%) and validate with PLATON ().

How can researchers resolve discrepancies in NMR spectral data for this compound?

Basic Research Question
Reported ¹H NMR shifts vary due to solvent and concentration effects. For example:

  • Methyl Group : δ 2.53 ppm (DMSO-d₆) vs. δ 2.48 ppm (CDCl₃) ().
  • Cyano Group : No direct proton signal but inferred from ¹³C NMR (δ 115–120 ppm).

Q. Standardization Strategy :

  • Use internal standards (e.g., TMS) and consistent solvent systems.
  • Compare with databases (e.g., PubChem, ) to validate assignments.

What mechanistic insights explain by-product formation during cyano group functionalization?

Advanced Research Question
Side reactions often involve:

  • Cyano Hydrolysis : Formation of carboxylic acids under acidic/basic conditions.
  • Radical Intermediates : Bromine abstraction under UV light generates aryl radicals, leading to dimerization ().

Q. Mitigation Strategies :

  • Temperature Control : Maintain reactions below 50°C to suppress hydrolysis.
  • Radical Inhibitors : Add TEMPO (0.1 eq.) to quench radical pathways ().

How does steric hindrance from the methyl group influence cross-coupling reactions?

Advanced Research Question
The 6-methyl group sterically hinders Suzuki-Miyaura couplings at the 4-bromo site:

  • Pd Catalyst Screening : Bulky ligands (e.g., SPhos) improve yields from 30% to 65% ().
  • Solvent Effects : Toluene outperforms DMF due to reduced coordination interference.

Q. Experimental Design :

  • Substrate Scope : Test aryl boronic acids with varying electronic profiles.
  • Kinetic Monitoring : Use in-situ IR to track reaction progress.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methylpyridine-2-carbonitrile
Reactant of Route 2
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4-Bromo-6-methylpyridine-2-carbonitrile

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